molecular formula C16H14ClNO4 B5864700 N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No. B5864700
M. Wt: 319.74 g/mol
InChI Key: TXCLGAODIMRHHB-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide” is a compound involved in the synthesis of various derivatives with potential biological activities. The structural framework of this compound serves as a precursor for developing diverse chemical entities.

Synthesis Analysis

The compound is synthesized through various methods, including one-pot pseudo three-component reactions, interaction with cyanoacetamide scaffolds, and reactions with aromatic aldehydes. These processes yield various derivatives that further undergo cyclization and other reactions to form novel compounds with potential applications in different fields, including medicinal chemistry and agriculture (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of derivatives of “this compound” has been elucidated using various spectroscopic methods. The confirmation of structures is critical to understanding the compound's chemical properties and potential applications. The geometry of the molecules derived from this compound influences their reactivity and interaction with biological targets (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Reactions and Properties

This compound is used in synthesizing a variety of chemical entities, such as bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives. These reactions typically involve interactions with different reagents under various conditions, leading to a wide range of products with distinct chemical properties. The diversity in the chemical reactions showcases the compound's versatility in chemical synthesis (Arafat et al., 2022).

Scientific Research Applications

Insecticidal Agents

N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have been investigated for their potential as insecticidal agents. One study synthesized various derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis, revealing that some compounds exhibited excellent insecticidal results (Rashid et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has been conducted on 2-(substituted phenoxy) acetamide derivatives, including this compound, for their potential anticancer, anti-inflammatory, and analgesic properties. One study found that derivatives with halogens on the aromatic ring showed significant anticancer and anti-inflammatory activity (Rani et al., 2014).

Antioxidant Activity

Some derivatives of this compound have been synthesized and evaluated for their antioxidant properties. A study found that certain compounds at specific concentrations possess antioxidant activity comparable to that of ascorbic acid (Nguyen et al., 2021).

Photovoltaic Efficiency Modeling

A study involving the synthesis of this compound derivatives explored their potential in photovoltaic applications. The compounds were evaluated for their light harvesting efficiency and ability to be used as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Anti-Mycobacterial Agents

Derivatives of this compound have been assessed for their anti-mycobacterial activities. A study synthesized phenoxy acetic acid derivatives and evaluated their effectiveness against Mycobacterium tuberculosis (Yar et al., 2006).

Conformational and Structural Studies

The compound and its derivatives have been subjects of structural and conformational studies. Investigations include the study of crystal structures and hydrogen bonding capabilities of various derivatives, contributing to the understanding of their molecular properties and interactions (Gowda et al., 2007).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15-7-11(9-19)5-6-14(15)22-10-16(20)18-13-4-2-3-12(17)8-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCLGAODIMRHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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